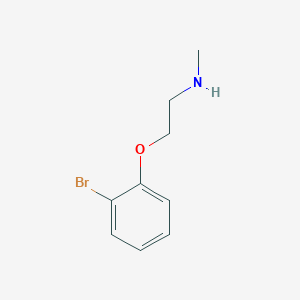![molecular formula C13H13ClFN B1341882 [3-(4-Fluorophenyl)phenyl]methylaminehcl CAS No. 1195901-44-0](/img/structure/B1341882.png)
[3-(4-Fluorophenyl)phenyl]methylaminehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(4-Fluorophenyl)phenyl]methylaminehcl” is a chemical compound that is used extensively in scientific research. It has a CAS number of 1195901-44-0 .
Molecular Structure Analysis
The molecular formula of “[3-(4-Fluorophenyl)phenyl]methylaminehcl” is C13H13ClFN . The molecular weight is 237.7 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving “[3-(4-Fluorophenyl)phenyl]methylaminehcl” are not provided in the search results. It is primarily used for research and development .Physical And Chemical Properties Analysis
“[3-(4-Fluorophenyl)phenyl]methylaminehcl” has a molecular weight of 237.7 g/mol . Other physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique
Synthesis and Analytical Characterization
Compounds based on the 1,2-diarylethylamine template, similar to [3-(4-Fluorophenyl)phenyl]methylamine HCl, have been synthesized and analytically characterized for their potential clinical applications. For instance, the research chemical fluorolintane, a derivative of 1,2-diarylethylamine, has been explored for its dissociative effects, which are mediated through NMDA receptor antagonism. The analytical characterization of such compounds, including mass spectrometry and chromatography analyses, is crucial for understanding their chemical properties and potential biological activities (Dybek et al., 2019).
Ligand Synthesis for Metal Complexes
Aryl-substituted ligands, which can include structures similar to [3-(4-Fluorophenyl)phenyl]methylamine HCl, have been synthesized for the development of metal complexes. These ligands have potential applications in catalysis and material science. The synthesis involves the coupling of amines with aryl bromides, leading to ligands that can coordinate with metals such as molybdenum to form complexes with potential utility in various chemical transformations (Greco et al., 1998).
Novel Drug Development
Structurally related compounds have been explored for their potential as novel therapeutic agents. For example, an orally active, water-soluble neurokinin-1 receptor antagonist, which shares structural features with [3-(4-Fluorophenyl)phenyl]methylamine HCl, has been developed for clinical applications in treating conditions like emesis and depression. The synthesis of such compounds involves innovative chemical strategies to achieve high affinity and solubility, making them suitable for both intravenous and oral administration (Harrison et al., 2001).
Organic-Inorganic Hybrid Materials
The development of organic-inorganic hybrid materials using compounds structurally related to [3-(4-Fluorophenyl)phenyl]methylamine HCl has been investigated. These materials combine the properties of both organic and inorganic components, offering unique functionalities for applications in optics, electronics, and catalysis. The synthesis involves the incorporation of organic ligands into inorganic matrices, leading to materials with combined optical properties (Liu et al., 2011).
Fluorescent Probes for pH Measurement
Indole-based compounds, similar to [3-(4-Fluorophenyl)phenyl]methylamine HCl, have been utilized as ratiometric fluorescent pH probes. These probes exhibit favorable optical properties for strong-acidity pH detection in living cells, enabling the monitoring of cellular processes and environments. The development of such probes involves fine-tuning the photophysical properties to achieve high selectivity, photostability, and cell permeability (Nan et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
[3-(4-fluorophenyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGOVJWOSPPYEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592106 |
Source


|
| Record name | 1-(4'-Fluoro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Fluorophenyl)phenyl]methylaminehcl | |
CAS RN |
1195901-44-0 |
Source


|
| Record name | 1-(4'-Fluoro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

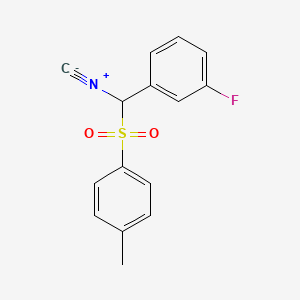

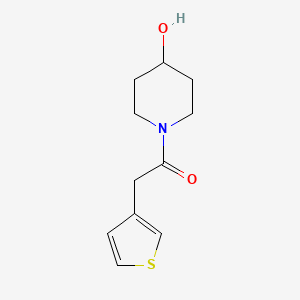

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)


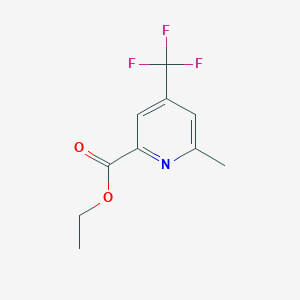
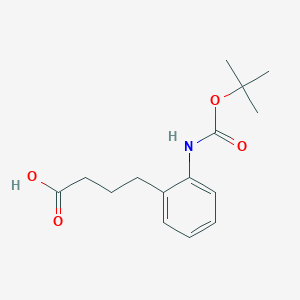
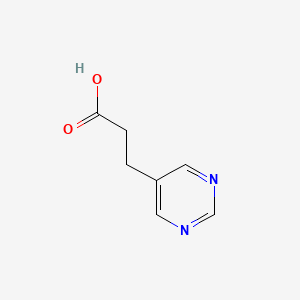

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)
![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)
